N(6)-Hydroxymethyladenosine
Overview
Description
N(6)-Hydroxymethyladenosine is a modified nucleoside derived from adenosine, where a hydroxymethyl group is attached to the nitrogen at the sixth position of the adenine ring. This compound is of significant interest due to its potential biological and chemical applications, particularly in the fields of molecular biology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(6)-Hydroxymethyladenosine typically involves the hydroxymethylation of adenosine. One common method includes the reaction of adenosine with formaldehyde under basic conditions, followed by purification steps to isolate the desired product. The reaction can be represented as follows: [ \text{Adenosine} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions: N(6)-Hydroxymethyladenosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form N(6)-methyladenosine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: N(6)-Carboxyadenosine
Reduction: N(6)-Methyladenosine
Substitution: Various substituted adenosine derivatives
Scientific Research Applications
N(6)-Hydroxymethyladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in epigenetic modifications and gene expression regulation.
Medicine: Potential therapeutic applications include its use as an antiviral or anticancer agent.
Industry: It can be used in the development of novel pharmaceuticals and biotechnological tools.
Mechanism of Action
The mechanism of action of N(6)-Hydroxymethyladenosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and recognition of nucleic acid sequences. This can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
N(6)-Methyladenosine: Similar structure but with a methyl group instead of a hydroxymethyl group.
N(6)-Formyladenosine: Contains a formyl group at the sixth position.
N(6)-Acetyladenosine: Features an acetyl group at the sixth position.
Uniqueness: N(6)-Hydroxymethyladenosine is unique due to the presence of the hydroxymethyl group, which provides distinct chemical reactivity and biological activity compared to its analogs. This modification can lead to different interactions with enzymes and nucleic acids, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethylamino)purin-9-yl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-3,5,7-8,11,17-20H,1,4H2,(H,12,13,15)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSMLAYSJRQEGM-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913006 | |
Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98897-14-4 | |
Record name | N(6)-Hydroxymethyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098897144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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